molecular formula C32H39N3O10S B1668580 Carfenazine maleate CAS No. 2975-34-0

Carfenazine maleate

Cat. No. B1668580
CAS RN: 2975-34-0
M. Wt: 541.7 g/mol
InChI Key: TVPJGGZLZLUPOB-SPIKMXEPSA-N
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Description

Carfenazine maleate is an antipsychotic drug used in hospitalized patients for the management of chronic schizophrenic psychoses . It belongs to the phenothiazine group of antipsychotics .


Molecular Structure Analysis

The molecular formula of Carfenazine maleate is C32H39N3O10S . The InChI key is TVPJGGZLZLUPOB-SPIKMXEPSA-N . The SMILES representation is [H]\C(=C(/ [H])C (O)=O)C (O)=O. [H]\C(=C(/ [H])C (O)=O)C (O)=O.CCC(=O)C1=CC2=C(SC3=CC=CC=C3N2CCCN2CCN(CCO)CC2)C=C1 .


Physical And Chemical Properties Analysis

Carfenazine maleate has a water solubility of 0.0366 mg/mL. Its logP values are 3.26 (ALOGPS) and 3.35 (Chemaxon). The compound has a pKa (Strongest Acidic) of 15.56 and a pKa (Strongest Basic) of 8.07. It has a physiological charge of 1, a hydrogen acceptor count of 5, and a hydrogen donor count of 1. Its polar surface area is 47.02 Ų .

Scientific Research Applications

  • Neurological Disorders Treatment

    Carfenazine maleate has been studied for its effectiveness in treating neurological disorders. Peppel and Joynes (1963) conducted a study comparing carfenazine maleate with chlorpromazine, finding it superior in influencing mood, physical and mental activity, and reducing hostility and tension. This suggests its potential in treating chronic schizophrenia when other therapies fail (Peppel & Joynes, 1963).

  • Antihistamine Effects

    Studies on antihistamines have revealed the effectiveness of various maleate compounds. For instance, Hindmarch and Parrott (1978) investigated the side effects of antihistamines like chlorpheniramine maleate, assessing their impact on psychomotor performance and central nervous system arousal (Hindmarch & Parrott, 1978). Although this study did not directly involve carfenazine maleate, it provides insights into the broader class of maleate compounds used as antihistamines.

  • Pharmacokinetic Studies

    Research by Li et al. (2018) on carbinoxamine maleate, a compound related to carfenazine maleate, developed a liquid chromatography-tandem mass spectrometry method for its determination in plasma, which could be relevant for studying the pharmacokinetics of carfenazine maleate as well (Li et al., 2018).

  • Antidepressant Properties

    Kinney (1985) reviewed the pharmacology of nomifensine maleate, highlighting its reuptake inhibition of dopamine and potential as an antidepressant (Kinney, 1985). This could suggest similar research avenues for carfenazine maleate in the context of its impact on neurotransmitters.

properties

IUPAC Name

(Z)-but-2-enedioic acid;1-[10-[3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl]phenothiazin-2-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O2S.C4H4O4/c1-2-22(29)19-8-9-24-21(18-19)27(20-6-3-4-7-23(20)30-24)11-5-10-25-12-14-26(15-13-25)16-17-28;5-3(6)1-2-4(7)8/h3-4,6-9,18,28H,2,5,10-17H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQYMISSXVDTVFZ-BTJKTKAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCN(CC4)CCO.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCN(CC4)CCO.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H35N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

541.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-but-2-enedioic acid;1-[10-[3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl]phenothiazin-2-yl]propan-1-one

CAS RN

2975-34-0
Record name 1-Propanone, 1-[10-[3-[4-(2-hydroxyethyl)-1-piperazinyl]propyl]-10H-phenothiazin-2-yl]-, (2Z)-2-butenedioate (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2975-34-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carphenazine dimaleate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71755
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Carfenazine hydrogen maleate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.109
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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